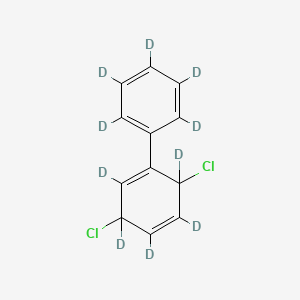

2,5-Dichlorobiphenyl-2',3',4',5',6'-d5

Description

2,5-Dichlorobiphenyl-2',3',4',5',6'-d5 is a deuterated polychlorinated biphenyl (PCB) derivative used as a stable isotope-labeled analytical standard. Key properties include:

- Molecular Formula: C₁₂D₅H₃Cl₂

- Molecular Weight: 228.1287 g/mol

- CAS Number: 1219804-50-8

- Deuterium Content: 99 atom% D, with deuterium substitution at the 2',3',4',5',6' positions of the biphenyl structure .

- Applications: Primarily employed in mass spectrometry and chromatography as an internal standard for quantifying non-deuterated PCBs in environmental or biological samples.

Properties

IUPAC Name |

3,6-dichloro-1,2,3,4,6-pentadeuterio-5-(2,3,4,5,6-pentadeuteriophenyl)cyclohexa-1,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,10,12H/i1D,2D,3D,4D,5D,6D,7D,8D,10D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVWSTQXDLZRRK-YINOKFNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(C=CC2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(C(=C(C2([2H])Cl)[2H])[2H])([2H])Cl)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 typically involves the deuteration of 2,5-DichlorobiphenylThis can be achieved through various chemical reactions, such as catalytic deuteration using deuterium gas (D2) in the presence of a catalyst like palladium on carbon (Pd/C) .

Industrial Production Methods

Industrial production of 2,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The use of advanced deuteration techniques and high-quality reagents is crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert it into less chlorinated biphenyls.

Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate halogen exchange reactions

Major Products Formed

The major products formed from these reactions include hydroxylated biphenyls, less chlorinated biphenyls, and various substituted biphenyl derivatives .

Scientific Research Applications

2,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with biological molecules. It can bind to and inhibit the activity of certain enzymes, affecting metabolic pathways. The deuterium atoms in the compound can alter its pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and toxicological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The compound is compared to three analogs with varying chlorine substitution patterns and deuterium labeling (Table 1).

Table 1. Comparative Data for 2,5-Dichlorobiphenyl-d5 and Analogs

Key Observations:

Chlorine Substitution: The target compound (2,5-dichloro) differs from 2,6-dichloro (CAS 1276197-38-6) in chlorine positioning, leading to distinct physicochemical properties such as polarity and solubility . The trichloro analog (2,4,5-Trichlorobiphenyl-d5) exhibits higher molecular weight (257.54 vs.

Deuterium Labeling :

Analytical Performance in Chromatography

- Retention Time Differences : Positional isomers (e.g., 2,5- vs. 2,6-dichloro) exhibit distinct retention times in gas chromatography (GC) due to varying dipole moments and interactions with stationary phases .

- Mass Spectrometry: Deuterated compounds produce unique mass-to-charge (m/z) ratios, enabling precise quantification. For example, the molecular ion cluster for 2,5-dichloro-d5 (m/z 228) is distinguishable from non-deuterated PCBs (m/z 223) .

Biological Activity

2,5-Dichlorobiphenyl-2',3',4',5',6'-d5 is a deuterated form of 2,5-Dichlorobiphenyl, belonging to the class of polychlorinated biphenyls (PCBs). PCBs are known for their environmental persistence and potential health impacts. This compound is utilized in various scientific research applications, particularly in toxicology and analytical chemistry, due to its stable isotope labeling which aids in tracing and quantification in biological systems.

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C12H4Cl2D5

- CAS Number : 1219804-50-8

- Molecular Weight : Approximately 258.15 g/mol

The biological activity of this compound involves its interaction with various biological molecules. It has been shown to bind to certain enzymes, potentially inhibiting their activity and affecting metabolic pathways. The presence of deuterium alters its pharmacokinetic properties, making it a valuable tool in drug development and toxicological studies.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity through the following mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzyme activities, impacting metabolic processes. For example, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver .

- Cellular Effects : Studies have demonstrated that exposure to this compound can lead to alterations in cellular signaling pathways, particularly those related to oxidative stress and inflammation. This can result in cellular damage and contribute to various health issues .

- Toxicological Implications : The compound's toxicity profile suggests potential adverse effects on reproductive and developmental health. Research has indicated that PCBs can disrupt endocrine functions, leading to reproductive toxicity .

Study 1: Metabolic Impact on Mice

A study investigated the effects of this compound on mice with liver-specific deletion of cytochrome P450 reductase. Results showed altered distribution of PCBs in tissues, indicating that impaired hepatic metabolism significantly affects PCB congener-specific distribution .

Study 2: Neurotoxicity Assessment

Another study focused on the neurotoxic effects of PCB mixtures including this compound. It was found that exposure during critical developmental windows led to significant neurodevelopmental impairments in offspring, highlighting the compound's potential as a neurotoxin .

Data Table: Biological Activity Summary

| Biological Activity | Mechanism | Observed Effects |

|---|---|---|

| Enzyme Inhibition | Binds to cytochrome P450 enzymes | Alters drug metabolism |

| Cellular Signaling | Affects oxidative stress pathways | Induces inflammation |

| Reproductive Toxicity | Disrupts endocrine functions | Impairs reproductive health |

| Neurotoxicity | Alters neural development pathways | Causes developmental impairments |

Q & A

Q. What analytical techniques are recommended for quantifying 2,5-Dichlorobiphenyl-2',3',4',5',6'-d5 in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is widely used due to its sensitivity for chlorinated compounds. Isotope dilution mass spectrometry (IDMS) is critical for correcting matrix effects, leveraging the deuterated structure for internal standardization. High-performance liquid chromatography (HPLC) with UV/Vis detection may complement GC-MS for polar degradation products. Certified reference materials (CRMs), such as those stored in isooctane at ambient conditions, ensure calibration accuracy .

Q. How should isotopic purity be assessed for deuterated chlorobiphenyls in tracer studies?

Isotopic purity is determined via high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation at specified positions (2',3',4',5',6'). Nuclear magnetic resonance (NMR) spectroscopy, particularly H-NMR, validates positional deuteration. Batch-specific certificates of analysis (COA) from suppliers should include isotopic enrichment data (e.g., ≥98% deuterium at each labeled position), as non-uniform deuteration can skew environmental fate studies .

Q. What storage conditions are required to maintain the stability of deuterated chlorobiphenyl standards?

Standards should be stored in amber glass vials under inert gas (e.g., argon) at ambient temperatures (>5°C) to prevent photodegradation. Sonication before use ensures homogeneity, particularly for CRMs dissolved in isooctane. Long-term stability tests under accelerated aging conditions (e.g., 40°C for 30 days) are recommended to validate shelf life .

Advanced Research Questions

Q. How can discrepancies in reported degradation rates of deuterated chlorobiphenyls be resolved?

Contradictions in degradation data (e.g., aerobic vs. anaerobic conditions) require controlled experiments isolating variables such as pH, microbial consortia, and light exposure. Advanced techniques like C-labeled co-metabolites or time-resolved laser-induced fluorescence (TRLIF) can track degradation pathways. Meta-analyses of peer-reviewed datasets should account for matrix effects (e.g., sediment vs. water) and validate methods using CRMs .

Q. What computational approaches predict the environmental partitioning behavior of this compound?

Density functional theory (DFT) calculates partition coefficients (e.g., log ) and adsorption energies on organic matter. Molecular dynamics (MD) simulations model interactions with lipid bilayers or microplastics. These predictions are validated against experimental data from solid-phase microextraction (SPME) or passive samplers deployed in field studies .

Q. How do hydroxylated metabolites interfere with the detection of parent chlorobiphenyls in biological matrices?

Hydroxylated derivatives (e.g., 3-hydroxy-2',5'-dichlorobiphenyl) can co-elute with parent compounds during chromatography. To mitigate this, enzymatic deconjugation (e.g., β-glucuronidase treatment) followed by tandem MS/MS with multiple reaction monitoring (MRM) enhances specificity. Cross-reactivity studies using anti-hydroxylated metabolite antibodies ensure immunoassay accuracy .

Data Contradiction Analysis

Q. Why do studies report conflicting bioaccumulation factors (BAFs) for deuterated chlorobiphenyls?

Variations in BAFs often stem from differences in trophic models (e.g., benthic vs. pelagic food webs) or organism lipid content. Standardized protocols, such as the OECD 305 guideline, should be followed. Deuterium isotope effects (e.g., altered metabolic rates due to C-D bonds) must be quantified via comparative studies with non-deuterated analogs .

Methodological Recommendations

- Synthetic Validation : Confirm regioselective deuteration using H- and H-NMR, as incomplete labeling at 2',3',4',5',6' positions can invalidate tracer studies .

- Degradation Studies : Use C-labeled analogs in parallel with deuterated compounds to distinguish biotic vs. abiotic degradation pathways .

- Quality Control : Regularly verify CRM integrity via interlaboratory comparisons and participation in proficiency testing programs (e.g., ISO/IEC 17025) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.